molecular formula C23H30O4 B041513 Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate CAS No. 2668-74-8

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate

Cat. No.: B041513
CAS No.: 2668-74-8
M. Wt: 370.5 g/mol
InChI Key: HROBKIGWGPCEDS-KOORYGTMSA-N
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Description

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate is a synthetic steroid compound. It is commonly used in the pharmaceutical industry due to its potent biological activities. This compound is a derivative of pregnenolone, a steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate typically involves multiple steps starting from readily available steroid precursors. One common method involves the acetylation of 17-hydroxy-pregna-1,4-diene-3,20-dione using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

Industrial production of this compound often involves microbial transformation of phytosterols followed by chemical modifications. For example, phytosterols can be converted to pregna-1,4,9(11),16(17)-tetraene-3,20-dione using a combination of microbial and chemical processes . This intermediate can then be further modified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate undergoes various chemical reactions including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone.

    Reduction: This reaction can reduce the double bonds in the steroid nucleus.

    Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pregna-1,4-diene-3,20-dione, while reduction of the double bonds can yield dihydro derivatives.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate can be compared with other similar steroid compounds such as:

The uniqueness of this compound lies in its specific structure and the biological activities it confers, making it a valuable compound in both research and pharmaceutical applications.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROBKIGWGPCEDS-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949497
Record name 3,20-Dioxopregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2668-74-8
Record name 17-(Acetyloxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2668-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,20-Dioxopregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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